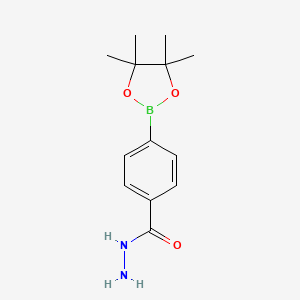

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzohydrazide

概要

説明

“4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzohydrazide” is a chemical compound with the molecular formula C12H17BO2 . It is also known as “(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene” in English .

Synthesis Analysis

The synthesis of this compound involves several steps. The compound 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is used as a starting material . This compound can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Molecular Structure Analysis

The structure of the compound has been confirmed by FTIR, 1H and 13C NMR spectroscopy, and MS . The crystallographic data of the compound have been deposited with the Cambridge Crystallographic Data Centre .Chemical Reactions Analysis

The compound has been used in various chemical reactions. For instance, it has been used for the borylation of alkylbenzenes in the presence of a palladium catalyst . It has also been used in the coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .Physical And Chemical Properties Analysis

The compound has a molecular weight of 204.07 . It has a density of 0.99±0.1 g/cm3 (Predicted), a melting point of 27-31°C (lit.), a boiling point of 130°C/20mmHg (lit.), and a flash point of 225°F . Its vapor pressure is 0.00586mmHg at 25°C, and it has a refractive index of 1.49 .科学的研究の応用

Synthesis and Structural Analysis

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzohydrazide and related compounds are primarily used in the synthesis of various complex organic molecules. Takagi and Yamakawa (2013) demonstrated its use in the synthesis of arylarenes through Pd-catalyzed borylation, highlighting its role in facilitating complex organic reactions (Takagi & Yamakawa, 2013). Similarly, several studies focused on synthesizing and confirming the structures of compounds derived from this chemical, using techniques like FTIR, NMR, mass spectrometry, and X-ray diffraction, which also involved DFT calculations for molecular structure confirmation (Huang et al., 2021).

Vibrational Properties and DFT Studies

The vibrational properties of compounds involving this compound have been explored. Wu et al. (2021) conducted studies to characterize their vibrational properties using spectroscopy and DFT calculations, which helps in understanding the molecular behavior of these compounds (Wu et al., 2021).

Application in Fluorescence Probes

This compound has been utilized in the development of fluorescence probes for detecting hydrogen peroxide (H2O2). Lampard et al. (2018) synthesized a series of boronate ester fluorescence probes using this compound, demonstrating its utility in biochemical detection applications (Lampard et al., 2018).

Boronate-Based Prochelators

It has also been used in the design of boronate-based prochelators. Wang and Franz (2018) discussed a prodrug version of a metal chelator that incorporates a boronate group from this compound, which is activated in the presence of hydrogen peroxide for iron sequestration under oxidative stress (Wang & Franz, 2018).

作用機序

Target of Action

Boronic acids and their derivatives, such as this compound, are often used in suzuki-miyaura coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic chemistry and drug synthesis .

Mode of Action

The compound 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzohydrazide interacts with its targets through a process known as transmetalation, a key step in Suzuki-Miyaura coupling reactions . In these reactions, the boron atom in the compound forms a bond with a carbon atom in another molecule, facilitated by a palladium catalyst .

Biochemical Pathways

The compound this compound is involved in the Suzuki-Miyaura coupling pathway . This pathway is crucial in the synthesis of various biologically active compounds, including pharmaceuticals . The downstream effects of this pathway depend on the specific molecules being coupled.

Pharmacokinetics

It’s important to note that the compound’s susceptibility to hydrolysis could influence its absorption, distribution, metabolism, and excretion (adme) properties . The pH of the environment, for example, can significantly accelerate the rate of hydrolysis, which could impact the compound’s bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific context of its use. In the context of Suzuki-Miyaura coupling reactions, the compound facilitates the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the rate of the compound’s hydrolysis . Additionally, the presence of a suitable catalyst, such as palladium, is necessary for the compound to participate in Suzuki-Miyaura coupling reactions .

特性

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BN2O3/c1-12(2)13(3,4)19-14(18-12)10-7-5-9(6-8-10)11(17)16-15/h5-8H,15H2,1-4H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFZSUVMUIACQHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80611673 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

276694-16-7 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-2-[[(4-methylphenyl)sulfonyl]amino]benzoic acid methyl ester](/img/structure/B1591836.png)

![7,7'-Dioxa-3,3'-bi(bicyclo[4.1.0]heptane)](/img/structure/B1591846.png)

![2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole](/img/structure/B1591849.png)